molecular formula C11H12FNO3 B1276408 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid CAS No. 904766-63-8

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B1276408
CAS No.: 904766-63-8
M. Wt: 225.22 g/mol
InChI Key: CHWRAGGSWHBHFW-UHFFFAOYSA-N
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Description

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This molecule features a substituted anilide structure, which is a common pharmacophore in the design of enzyme inhibitors. Based on its structural similarity to known bioactive molecules, this compound is primarily investigated as a potential building block or intermediate in the synthesis of more complex active pharmaceutical ingredients. The 2-fluoro-5-methylphenyl group is a key structural motif that can influence a molecule's binding affinity and metabolic stability. This compound is related to a class of histone deacetylase (HDAC) inhibitors, as indicated by its structural framework shared with patented compounds like tucidinostat, suggesting its utility in early-stage cancer research and epigenetics studies (source) . Researchers value this chemical for developing novel therapeutic agents and probing biochemical pathways. It is supplied for research use only and is not for human or veterinary diagnostic or therapeutic applications. Proper safety protocols, including the use of personal protective equipment, should be followed when handling this material.

Properties

IUPAC Name

4-(2-fluoro-5-methylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-7-2-3-8(12)9(6-7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWRAGGSWHBHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424264
Record name 4-(2-Fluoro-5-methylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904766-63-8
Record name 4-(2-Fluoro-5-methylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

  • Reagents :
    • 2-Fluoro-5-methylaniline (1.0 equiv)
    • 4-Oxobutanoic acid (1.1 equiv)
    • EDC or DCC (1.2 equiv)
    • N-Hydroxybenzotriazole (HOBt, 1.2 equiv) as a coupling additive
  • Solvent : Dichloromethane (DCM) or N,N-dimethylformamide (DMF)
  • Temperature : 0–25°C
  • Time : 12–24 hours

Purification:

Crude products are typically purified via recrystallization from ethanol/water mixtures or chromatography on silica gel.

Yield : 75–85%

Mixed Anhydride Method

An alternative approach employs mixed anhydride intermediates generated by reacting 4-oxobutanoic acid with chloroformates (e.g., isobutyl chloroformate) in the presence of tertiary amines like N-methylmorpholine (NMM).

Reaction Workflow:

  • Anhydride Formation :
    • 4-Oxobutanoic acid + Isobutyl chloroformate → Mixed anhydride
    • Base: NMM (1.5 equiv)
    • Solvent: Tetrahydrofuran (THF), 0°C, 1 hour
  • Aminolysis :
    • Mixed anhydride + 2-Fluoro-5-methylaniline → Target compound
    • Solvent: THF, 25°C, 6 hours

Advantages:

  • Avoids carbodiimide-related side products (e.g., N-acylurea formation).
  • Higher reproducibility in large-scale synthesis.

Yield : 70–78%

Direct Acylation Under Acidic Conditions

Direct acylation using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to activate 4-oxobutanoic acid has been reported, though this method is less common due to harsher conditions.

Protocol:

  • Activation :
    • 4-Oxobutanoic acid + POCl₃ (1.2 equiv) in DCM, 0°C, 30 minutes.
  • Coupling :
    • Activated acid + 2-Fluoro-5-methylaniline (1.0 equiv)
    • Solvent: DCM, 25°C, 12 hours

Yield : 65–70%

Comparative Analysis of Methods

Method Reagents Solvent Temperature Time Yield Purity
Carbodiimide-Mediated EDC/HOBt DCM/DMF 0–25°C 12–24 h 75–85% >95%
Mixed Anhydride Isobutyl chloroformate/NMM THF 0–25°C 7 h 70–78% 90–95%
Direct Acylation POCl₃ DCM 0–25°C 12 h 65–70% 85–90%

Key Observations :

  • Carbodiimide methods achieve higher yields but require rigorous purification to remove urea byproducts.
  • Mixed anhydride techniques offer better scalability and fewer side reactions.
  • Direct acylation is less efficient but suitable for small-scale syntheses.

Industrial-Scale Optimization

For industrial production, continuous flow reactors have been explored to enhance reaction efficiency. Key parameters include:

  • Residence Time : 10–15 minutes
  • Temperature Control : 25°C (±2°C)
  • Catalyst Loading : Reduced EDC usage (1.05 equiv) with in-line purification via liquid-liquid extraction.

Throughput : 5–10 kg/day with >90% conversion.

Challenges and Mitigation Strategies

Common Issues:

  • Byproduct Formation :
    • N-Acylurea in carbodiimide methods → Mitigated by adding HOBt.
  • Low Solubility :
    • Use of polar aprotic solvents (e.g., DMF) improves reactant dispersion.
  • Purification Complexity :
    • Recrystallization with ethanol/water (7:3 v/v) enhances crystal purity.

Recent Advances

Recent studies highlight enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) for greener synthesis. Preliminary results show:

  • Solvent : Ionic liquids (e.g., [BMIM][BF₄])
  • Yield : 60–65% at 40°C, 48 hours.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluoro-substituted phenyl group and the amino group can form hydrogen bonds and other interactions with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid
  • 4-[(2-Methylphenyl)amino]-4-oxobutanoic acid
  • 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid

Uniqueness

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid is unique due to the presence of both a fluoro and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .

Biological Activity

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (CAS Number: 904766-63-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂FNO₃. It features a fluorinated aromatic ring, which is significant for its biological activity. The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • Compounds with similar structures have been shown to inhibit various enzymes, including proteases and kinases. The fluorinated moiety may enhance binding affinity to enzyme active sites due to increased hydrophobic interactions.
  • Antioxidant Activity :
    • Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Cellular Effects :
    • Research indicates that this compound may influence cell signaling pathways, potentially affecting cell proliferation and apoptosis. The specific pathways involved remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of proteases and kinases
Antioxidant PropertiesReduces oxidative stress in cellular models
CytotoxicityInduces apoptosis in cancer cell lines
Metabolic StabilityEnhanced stability in biological systems due to fluorination

Case Studies

  • Anticancer Potential :
    • A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction in breast cancer cells, suggesting a potential role as an anticancer agent.
  • Neuroprotective Effects :
    • In vitro studies demonstrated that this compound could protect neuronal cells from oxidative damage, indicating its potential utility in neurodegenerative diseases.
  • Metabolism Studies :
    • Research utilizing models such as Cunninghamella elegans has shown that the compound undergoes biotransformation, leading to various metabolites with distinct biological activities. This highlights the importance of studying metabolic pathways for understanding the full pharmacological profile of the compound .

Q & A

Q. What are the established synthetic routes for 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, and how can purity be validated?

The compound is typically synthesized via Knoevenagel condensation, where 2-fluoro-5-methylaniline reacts with a suitable carbonyl precursor (e.g., maleic anhydride derivatives) under alkaline conditions . Purification often involves recrystallization or chromatography. Purity validation employs HPLC (High-Performance Liquid Chromatography) paired with mass spectrometry (MS) to confirm molecular weight and structural integrity. X-ray crystallography, as demonstrated in studies of analogous compounds, can resolve stereochemical ambiguities .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons, fluorine coupling patterns, and carbonyl groups.
  • FT-IR : Confirms amide (C=O stretch at ~1650–1700 cm1^{-1}) and carboxylic acid (O-H stretch at ~2500–3300 cm1^{-1}) functionalities.
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for understanding reactivity .

Q. What preliminary assays are used to screen its biological activity?

Initial screens include:

  • Enzyme Inhibition Assays : Testing against targets like kynurenine-3-hydroxylase or cyclooxygenase (COX) via spectrophotometric monitoring of cofactor depletion (e.g., NADPH for oxidoreductases) .
  • Antimicrobial Susceptibility Testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .

Q. How does the fluorine substituent influence its physicochemical properties?

Fluorine’s electronegativity enhances metabolic stability and bioavailability by reducing oxidative degradation. It also alters electron density in the aromatic ring, affecting nucleophilic substitution reactivity and intermolecular interactions (e.g., hydrogen bonding with enzyme active sites) .

Q. What are the standard protocols for stability testing under varying pH and temperature?

Stability is assessed via accelerated degradation studies:

  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis.
  • Thermal Stability : Expose to temperatures up to 80°C and monitor decomposition via TGA (Thermogravimetric Analysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?

Employ factorial design (e.g., Box-Behnken or Central Composite Design) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Computational tools (e.g., COMSOL Multiphysics) model reaction kinetics, while ICReDD’s quantum chemical calculations predict transition states to identify optimal pathways .

Q. What strategies resolve contradictions in reported enzyme inhibition data across studies?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH). Validate findings using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) and meta-analysis of published datasets. Cross-check with structural analogs to isolate substituent-specific effects .

Q. How can metal complexation enhance the compound’s bioactivity, and what coordination modes are feasible?

The carboxylic acid and amide groups act as bidentate ligands, forming complexes with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}). Spectrophotometric titration and DFT calculations elucidate coordination geometry. Enhanced antimicrobial or anticancer activity is often attributed to redox-active metal centers disrupting cellular processes .

Q. What in vitro-to-in vivo translation challenges exist for this compound, and how are they addressed?

Poor pharmacokinetics (e.g., rapid clearance) may limit efficacy. Use prodrug strategies (e.g., esterification of the carboxylic acid) to improve membrane permeability. Validate with Caco-2 cell permeability assays and murine pharmacokinetic studies .

Q. How can AI-driven platforms streamline the discovery of derivatives with tailored properties?

Machine learning models trained on SAR (Structure-Activity Relationship) datasets predict bioactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. Automated synthesis platforms (e.g., flow reactors) enable rapid iteration of derivatives, validated by high-throughput screening .

Methodological Notes

  • Data Contradiction Analysis : Replicate conflicting studies under standardized conditions (e.g., identical enzyme sources, buffer systems) and apply statistical tools (e.g., ANOVA) to identify confounding variables .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm the compound’s mechanism of action in cellular contexts .

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